Home > Products > Screening Compounds P135777 > Enfuvirtide Acetate
Enfuvirtide Acetate -

Enfuvirtide Acetate

Catalog Number: EVT-1170030
CAS Number:
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enfuvirtide, commonly known by its trade name Fuzeon, is a novel antiretroviral agent belonging to the class of fusion inhibitors. It is designed to prevent the human immunodeficiency virus (HIV) from entering and infecting host cells, thus halting the progression of the infection. Enfuvirtide is particularly significant for patients who have developed resistance to other antiretroviral drugs or those who have limited therapeutic options238.

Applications in Various Fields

HIV Treatment

Enfuvirtide has been approved for use in HIV-infected adults and children over the age of 6. It is particularly useful for treatment-experienced patients who have evidence of viral replication despite ongoing antiretroviral therapy. Clinical trials have demonstrated that enfuvirtide, when added to an optimized background regimen, can lead to significant reductions in viral load. Patients with a CD4+ cell count greater than 100 cells/mm3 and previous exposure to multiple antiretrovirals tend to respond best to enfuvirtide treatment23.

Drug-Drug Interaction Potential

Due to its peptidic nature, enfuvirtide exhibits few interactions with other antiretrovirals and medications used in HIV disease. Studies have shown that enfuvirtide does not significantly influence the activities of various cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. This characteristic makes enfuvirtide a favorable option in combination therapies47.

Potential in COVID-19 Treatment

Interestingly, enfuvirtide has been studied for its potential application beyond HIV treatment. An in silico drug repurposing study has indicated that enfuvirtide could act as a potent fusion inhibitor against SARS-CoV-2, the virus responsible for COVID-19. The study suggests that due to similarities in the fusion mechanisms of HIV-1 and SARS-CoV-2, enfuvirtide could inhibit the entry of SARS-CoV-2 into host cells, presenting a potential new avenue for COVID-19 treatment6.

Pharmacokinetic Improvements

The pharmacokinetic profile of enfuvirtide has been a concern due to its short half-life and low solubility. However, a novel approach involving the conjugation of enfuvirtide with polyethylene glycol (PEG) has shown promise in improving these properties. The resulting enfuvirtide-PEG conjugate exhibits increased solubility and an extended half-life, potentially enhancing the convenience and efficacy of enfuvirtide therapy10.

Future Directions
  • Overcoming Drug Resistance: Developing novel analogs or delivery systems to overcome the emergence of Enfuvirtide resistance in HIV-1. [, ]
  • Improving Pharmacokinetic Properties: Exploring modifications to enhance its stability, bioavailability, and half-life. []

Enfuvirtide (T20)

  • Compound Description: Enfuvirtide, also known as T20, is an antiretroviral medication that is used in combination therapy for the treatment of HIV-1 infection. It is a synthetic peptide that belongs to the class of HIV fusion inhibitors. Enfuvirtide works by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the fusion of the viral and cellular membranes, and thus blocking HIV entry into host cells. While effective, Enfuvirtide has a relatively low antiviral activity and can easily induce drug resistance. []

T1144

  • Compound Description: T1144 is a peptide HIV-1 fusion inhibitor that targets the gp41 subunit of the viral envelope. It is believed to act at both early and late stages of HIV-1 fusion, unlike Enfuvirtide which primarily inhibits at an early stage. []

T20-SF

  • Compound Description: T20-SF is an analog of Enfuvirtide with an additional tryptophan-rich domain (TRM). This modification enhances its ability to bind to the fusion peptide proximal region (FPPR) of gp41. T20-SF demonstrates significantly improved anti-HIV-1 activity compared to Enfuvirtide, including activity against Enfuvirtide-resistant strains. []
  • Relevance: T20-SF is a structurally modified analog of Enfuvirtide Acetate. By adding a TRM, it gains a third binding site on gp41 (NHR, FPPR, and FP) leading to improved potency against HIV-1 compared to Enfuvirtide Acetate. []

LP-40

  • Compound Description: LP-40 is a novel lipopeptide anti-HIV agent derived from Enfuvirtide. It was developed by replacing the tryptophan-rich motif (TRM) at the C-terminal of Enfuvirtide with a fatty acid group. LP-40 exhibits markedly enhanced binding affinity to its target site on gp41 and displays dramatically increased inhibitory activity on HIV-1 membrane fusion, entry, and infection. []
  • Relevance: LP-40 is a structurally modified analog of Enfuvirtide Acetate, created by substituting the TRM with a fatty acid. This modification grants LP-40 enhanced binding affinity and inhibitory activity against HIV-1 compared to Enfuvirtide Acetate. []

LP-11

  • Compound Description: LP-11 is a lipopeptide-based HIV-1 fusion inhibitor. It primarily targets the gp41 pocket site and exhibits improved antiviral potency and in vivo stability compared to Enfuvirtide. []
  • Relevance: Though both are lipopeptide inhibitors targeting the gp41 region of HIV-1, LP-11 differs structurally from Enfuvirtide Acetate. Unlike LP-40 (another Enfuvirtide analog), LP-11 requires a flexible linker between its peptide sequence and lipid moiety for optimal function. It demonstrates different inhibitory characteristics on HIV-1 Env-mediated cell-cell fusion and pseudovirus entry compared to LP-40. []

SC22EK

  • Compound Description: SC22EK is a short C peptide derived from the C-terminal heptad repeat (C peptides) of HIV-1 gp41. These peptides are known inhibitors of virus entry, but short C peptides typically possess low anti-HIV potency. []
  • Relevance: Although SC22EK and Enfuvirtide Acetate both target gp41, SC22EK serves as a base for developing more potent inhibitors. This paper highlights how modifications to SC22EK, like the addition of an M-T hook structure, can significantly enhance its antiviral activity. []

MT-SC22EK

  • Compound Description: MT-SC22EK is a 24-mer peptide derived from the SC22EK peptide. This modified peptide incorporates the M-T hook structure at its N-terminus, dramatically improving its antiviral activity and thermostability. MT-SC22EK exhibits potent inhibition against various HIV-1 subtypes and variants, including those resistant to Enfuvirtide and SC29EK. []
  • Relevance: MT-SC22EK showcases the potential for developing short C-peptide fusion inhibitors with enhanced activity. It demonstrates how structural modifications inspired by understanding the mechanism of Enfuvirtide Acetate and incorporating features like the M-T hook can lead to highly potent inhibitors against a broader range of HIV-1 strains. []

Glatiramer Acetate

  • Compound Description: Glatiramer Acetate is a medication used to treat multiple sclerosis (MS). It is a mixture of synthetic polypeptides that are similar to myelin basic protein, a substance found in the myelin sheath that surrounds and protects nerve fibers. Glatiramer Acetate is thought to work by modifying the immune system's response to myelin basic protein, thereby reducing inflammation and nerve damage. []
  • Relevance: Glatiramer Acetate and Enfuvirtide Acetate are both peptide-based pharmaceuticals that can cause injection site reactions (ISRs). These reactions are thought to be mediated by the activation of antigen-presenting cells, such as monocytes and macrophages. Both compounds were tested in a study using THP-1 cells, a human monocytic cell line, to assess their immunostimulatory properties and potential to induce ISRs. []
Source and Classification

Enfuvirtide acetate is derived from the natural human immunodeficiency virus type 1 envelope protein. It belongs to a new class of antiretroviral medications known as fusion inhibitors. These agents are designed to block the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from entering and infecting the cell. Enfuvirtide acetate is particularly significant as it was the first drug in this class approved for clinical use in treating HIV-1 infection.

Synthesis Analysis

The synthesis of enfuvirtide acetate employs a hybrid approach combining solid-phase peptide synthesis and solution-phase synthesis. The process begins with the stepwise addition of amino acids to a solid resin to form peptide fragments. Following this, these fragments are assembled in solution to yield the complete peptide.

Technical Details:

  • Solid-Phase Synthesis: Utilizes protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect amino groups during synthesis. The N-terminal Fmoc group is removed using piperidine in dimethylformamide.
  • Coupling Agents: Commonly used coupling reagents include dicyclohexylcarbodiimide and uronium salts such as HATU.
  • Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid.
  • Purification: High-performance liquid chromatography (HPLC) is employed for purification after synthesis, yielding high purity products suitable for pharmaceutical use .
Molecular Structure Analysis

Enfuvirtide acetate consists of a sequence of 36 amino acids with a molecular formula of C_34H_45N_9O_9S. Its structure features critical regions that interact with the HIV-1 gp41 protein. The compound's molecular weight is approximately 659.84 g/mol.

Structural Highlights:

  • Peptide Backbone: Composed of repeating amide bonds formed between amino acids.
  • Functional Groups: Contains several functional groups that contribute to its biological activity, including amine and carboxylic acid groups.
  • Conformation: The specific conformation of enfuvirtide acetate is crucial for its binding affinity to viral proteins .
Chemical Reactions Analysis

The primary chemical reactions involving enfuvirtide acetate include peptide bond formation through amide coupling. This process is essential during its synthesis and does not typically involve oxidation or reduction reactions under physiological conditions.

Key Reaction Parameters:

  • Coupling Conditions: Peptide bond formation generally occurs in dimethylformamide at controlled temperatures to ensure optimal yield.
  • Reagents: Carbodiimides are frequently utilized as coupling agents to facilitate the formation of amide bonds between amino acids .
Mechanism of Action

Enfuvirtide acetate acts by binding specifically to the first heptad-repeat region (HR1) of the HIV-1 gp41 envelope glycoprotein. This binding inhibits the conformational changes necessary for viral fusion with host cells.

Mechanistic Insights:

  • Target Interaction: By preventing the conformational rearrangements in gp41, enfuvirtide acetate effectively blocks the fusion process.
  • Pharmacokinetics: The compound has a mean terminal elimination half-life of approximately 3.8 hours when administered intravenously.
  • Cellular Impact: It prevents HIV from entering uninfected CD4+ T cells, thereby reducing viral load and transmission .
Physical and Chemical Properties Analysis

Enfuvirtide acetate exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Applications

Enfuvirtide acetate is primarily used in clinical settings as part of highly active antiretroviral therapy (HAART) for individuals infected with HIV-1. Its unique mechanism allows it to be effective even against strains resistant to other antiretroviral drugs.

Clinical Applications:

  • Combination Therapy: Often used in conjunction with other antiretroviral agents to enhance treatment efficacy.
  • Resistance Management: Valuable for patients who have developed resistance to other classes of HIV medications .

Properties

Product Name

Enfuvirtide Acetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Synonyms

DP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.